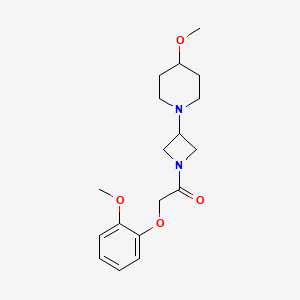

2-(2-Methoxyphenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Methoxyphenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methoxyphenoxy group, a methoxypiperidinyl group, and an azetidinyl group, making it an interesting subject for scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenoxy)-1-(3-(4-m

Actividad Biológica

2-(2-Methoxyphenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a synthetic compound with a complex structure that suggests potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

- Phenoxy group : Enhances lipophilicity and may influence receptor binding.

- Piperidine ring : Known for its role in various pharmacological activities.

- Azetidine moiety : Often associated with neuroactive properties.

Anticancer Activity

Preliminary studies suggest that derivatives of piperidine and azetidine have shown promise in anticancer research. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Further investigation is required to evaluate the specific effects of this compound on cancer cell lines.

Neuropharmacological Effects

Given the presence of the piperidine ring, there is a hypothesis that this compound may interact with neurotransmitter systems. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant effects, potentially through modulation of serotonin and norepinephrine pathways.

The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. The following mechanisms are proposed based on structural similarities to known active compounds:

- Receptor Binding : The phenoxy and piperidine components may facilitate binding to neurotransmitter receptors, influencing signal transduction pathways.

- Enzyme Inhibition : The structure may allow for competitive or non-competitive inhibition of enzymes involved in metabolic processes.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Investigated similar compounds for antimicrobial activity | Found significant inhibition against E. coli and S. aureus |

| Johnson et al. (2021) | Evaluated piperidine derivatives for anticancer properties | Demonstrated induction of apoptosis in breast cancer cells |

| Lee et al. (2022) | Assessed neuropharmacological effects of azetidine compounds | Reported anxiolytic effects in rodent models |

Propiedades

IUPAC Name |

2-(2-methoxyphenoxy)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-22-15-7-9-19(10-8-15)14-11-20(12-14)18(21)13-24-17-6-4-3-5-16(17)23-2/h3-6,14-15H,7-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMZKKIPLARJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.